molecular formula C9H9NO3S B14421916 1,3-Oxathiolane, 2-(3-nitrophenyl)- CAS No. 85692-69-9

1,3-Oxathiolane, 2-(3-nitrophenyl)-

Cat. No.: B14421916
CAS No.: 85692-69-9
M. Wt: 211.24 g/mol
InChI Key: WQGYFUHTICWTFX-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2-(3-nitrophenyl)- is an organosulfur compound with a five-membered heterocyclic ring containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Oxathiolane, 2-(3-nitrophenyl)- can be synthesized through various methods. One common approach involves the reaction of nitroalkanes with elemental sulfur and oxiranes. This multicomponent reaction is typically catalyzed by silver salts and proceeds with high regioselectivity . Another method involves the use of isocyanides and elemental sulfur in the presence of oxiranes to form 1,3-oxathiolane-2-imine derivatives . The reaction conditions often include the use of solvents like HMPA at elevated temperatures (e.g., 55°C for 12 hours).

Industrial Production Methods

Industrial production of 1,3-oxathiolane derivatives often relies on scalable and efficient synthetic routes. The use of organocatalysts, such as nitromethane conjugate bases, has been reported to promote the cyclization of heterocyclic compounds with heterocumulenes under ambient conditions . This method offers advantages in terms of cost, low toxicity, and reduced sensitivity to moisture and oxygen.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane, 2-(3-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxathiolane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane, 2-(3-nitrophenyl)- involves its interaction with specific molecular targets. For example, oxathiolane nucleosides inhibit viral reverse transcriptase enzymes, thereby preventing viral replication . The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity and selectivity towards these enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazolidine: Similar in structure but contains a nitrogen atom instead of oxygen.

    1,3-Dithiolane: Contains two sulfur atoms in the ring.

    1,3-Oxazolidine: Contains a nitrogen atom instead of sulfur.

Uniqueness

1,3-Oxathiolane, 2-(3-nitrophenyl)- is unique due to its combination of sulfur and oxygen atoms in the ring, which imparts distinct chemical reactivity and biological activity. Its nitrophenyl group further enhances its potential for various applications in medicinal chemistry and agrochemicals.

Properties

CAS No.

85692-69-9

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,3-oxathiolane

InChI

InChI=1S/C9H9NO3S/c11-10(12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2

InChI Key

WQGYFUHTICWTFX-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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